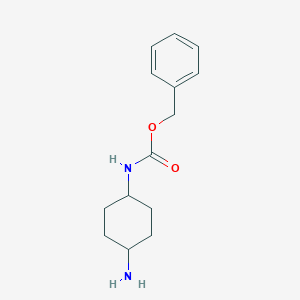

n-Cbz-trans-1,4-cyclohexanediamine

Vue d'ensemble

Description

N-Cbz-trans-1,4-cyclohexanediamine is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Production of High-Value Compounds from Lignin Oil Le composé est utilisé dans une méthodologie catalytique pour transformer les dimères et oligomères dérivés de la lignine de hêtre en 1,4-cyclohexanediol et 1,4-cyclohexanediamine bien définis . Ces composés ont une importance industrielle considérable en tant que monomères pour la synthèse de polymères ainsi que des blocs de construction pharmaceutiques .

2. Synthesis of Polycarbonates, Polyethers, and Polyesters 1,4-cyclohexanediol, a product of the transformation of n-Cbz-trans-1,4-cyclohexanediamine, is a valuable compound that has been shown to be useful as a monomer to produce polycarbonates, polyethers, and polyesters .

Production of Pharmaceuticals

Le 1,4-cyclohexanediol sert de précurseur synthétique direct à une gamme de produits pharmaceutiques, généralement par la fonctionnalisation de l'un ou des deux groupes hydroxyle . Il est utilisé dans les voies de synthèse des phénylcyclohexylcarboxamides, de la dihydroartémisinine et de ses dérivés, et des composés présentant des propriétés anticancéreuses distinctes .

4. Preparation of Polyamides, Polyimides, Polyureas, and Polyurethanes Les diamines telles que la 1,4-cyclohexanediamine, un autre produit de la transformation de la this compound, sont utilisées dans la préparation des polyamides, des polyimides, des polyurées et des polyuréthanes .

Synthesis of Biologically Active Compounds

La 1,4-cyclohexanediamine est également utilisée dans la synthèse de composés biologiquement actifs .

Preparation of Fully Aliphatic Polyimides

Trans-1,4-diaminocyclohexane, une forme de this compound, a été utilisé dans la préparation de polyimides entièrement aliphatiques .

7. Structure-Directing Agent in the Synthesis of Novel Two-Dimensional Layered Zinc Phosphate Trans-1,4-diaminocyclohexane was employed as the structure-directing agent in the synthesis of novel two-dimensional layered zinc phosphate

Mécanisme D'action

Target of Action

n-Cbz-trans-1,4-cyclohexanediamine is a specialty product used in proteomics research It’s known that it’s used as a molecular scaffold for the structural modification and synthesis of drug molecules .

Mode of Action

As a common organic synthesis intermediate, it’s likely that it interacts with its targets by serving as a structural backbone, facilitating the formation of complex molecules in drug synthesis .

Biochemical Pathways

It’s known to be used in the synthesis of molecules involved in the unfolded protein response (upr), a cellular stress response related to protein misfolding .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific molecules it’s used to synthesize. In the context of UPR-related stress response inhibitors, it may contribute to the reduction of protein misfolding and cellular stress .

Activité Biologique

n-Cbz-trans-1,4-cyclohexanediamine (CAS Number: 149423-77-8) is a significant compound in organic synthesis and medicinal chemistry. Characterized by its carbobenzyloxy (Cbz) protecting group, this compound has garnered attention due to its potential biological activities and applications as a pharmaceutical intermediate. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound possesses the molecular formula C14H20N2O2 and a molecular weight of approximately 248.33 g/mol. Its structure features a cyclohexane ring with two amine groups at the 1 and 4 positions, which are crucial for its reactivity and interactions in biological systems. The Cbz group enhances the compound's stability and solubility in organic solvents, making it suitable for various applications in synthetic chemistry and proteomics research.

While this compound does not have a well-defined mechanism of action, it is known to influence cellular processes such as signaling pathways and gene expression. Its derivatives are being investigated for their roles in drug design, particularly as potential inhibitors or modulators of specific biological pathways.

Interaction with Biological Macromolecules

Research indicates that this compound can form hydrogen bonds with proteins and enzymes, influencing their activity and stability. These interactions are critical for understanding its potential therapeutic effects. Studies have shown that it may enhance drug delivery mechanisms due to its favorable solubility characteristics.

Synthesis Methods

The synthesis of this compound typically involves several methods:

- Carbamate Formation : The reaction of trans-1,4-cyclohexanediamine with benzyl chloroformate.

- Protecting Group Strategies : Employing different protecting groups to optimize yield and reaction conditions.

- Catalytic Methods : Utilizing various catalysts to facilitate the formation of the desired product with high enantioselectivity .

Study 1: Asymmetric Synthesis

A notable study focused on the catalytic asymmetric synthesis of chiral 1,2-diamines from meso-aziridines using yttrium complexes as catalysts. This method demonstrated high yields (94% to >99%) and good enantioselectivities (83–96% ee), showcasing the utility of cyclohexanediamine derivatives in synthesizing biologically relevant compounds .

Study 2: Proteomics Applications

In proteomics research, this compound serves as a building block for various biochemical applications. Its ability to interact with enzymes makes it valuable for studying enzyme mechanisms and developing enzyme inhibitors.

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C14H20N2O2 | Contains Cbz protecting group; stable and soluble |

| Trans-1,4-cyclohexanediamine | C6H14N2 | Lacks protecting group; more reactive |

| N-Boc-trans-1,4-cyclohexanediamine | C11H23ClN2O2 | Contains Boc protecting group; selective reactions |

| N-Fmoc-trans-1,4-cyclohexanediamine | C14H20N2O2 | Used in solid-phase peptide synthesis |

Propriétés

IUPAC Name |

benzyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVBZZUMWRXDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933643 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149423-70-1, 149423-77-8 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-trans-1,4-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.